![molecular formula C13H15N3O2S B12915554 5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one CAS No. 6972-20-9](/img/structure/B12915554.png)
5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a hydroxy group, a methylthio group, and an amino group attached to a dimethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy, methylthio, and amino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group will produce an amino group.
Aplicaciones Científicas De Investigación
5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((3,4-Dimethylphenyl)amino)-6-methoxy-2-(methylthio)pyrimidin-4(3H)-one
- 5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(ethylthio)pyrimidin-4(3H)-one
- 5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(methylthio)thiazole-4(3H)-one
Uniqueness
The uniqueness of 5-((3,4-Dimethylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one lies in its specific substitution pattern on the pyrimidine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6972-20-9 |
|---|---|
Fórmula molecular |
C13H15N3O2S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
5-(3,4-dimethylanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O2S/c1-7-4-5-9(6-8(7)2)14-10-11(17)15-13(19-3)16-12(10)18/h4-6,14H,1-3H3,(H2,15,16,17,18) |
Clave InChI |
KNEZZDIDRSHDGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C(N=C(NC2=O)SC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)
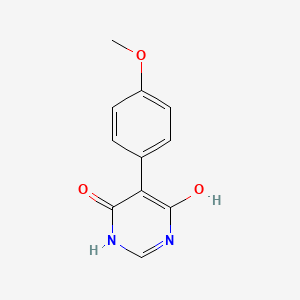

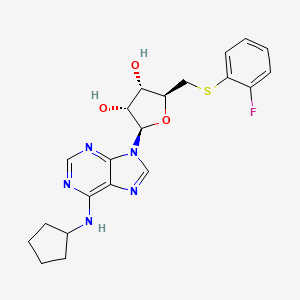
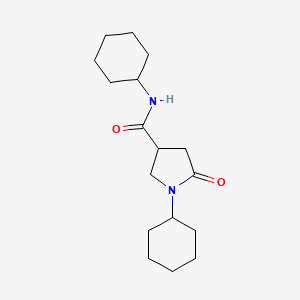
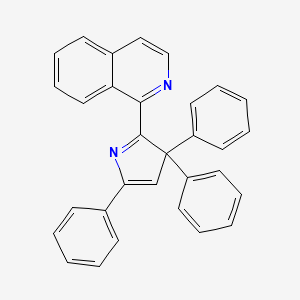


![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
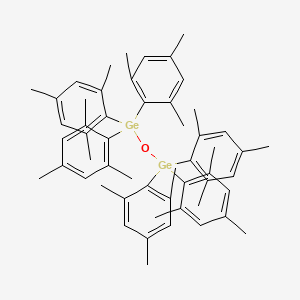
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
